molecular formula C8H5NO2 B12898386 Furo[3,4-d]pyrrolo[2,1-b]oxazole CAS No. 252374-89-3

Furo[3,4-d]pyrrolo[2,1-b]oxazole

Cat. No.: B12898386
CAS No.: 252374-89-3
M. Wt: 147.13 g/mol
InChI Key: WRVMNWJLMFOTSZ-UHFFFAOYSA-N
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Description

Furo[3,4-d]pyrrolo[2,1-b]oxazole is a heterocyclic compound that contains fused furan, pyrrole, and oxazole rings. This compound is of significant interest due to its unique structural features and potential biological activities. Compounds containing the this compound ring system often exhibit pronounced biological activity and possess great potential as synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,4-d]pyrrolo[2,1-b]oxazole derivatives can be synthesized starting from various substrates and substituted 2-aminoethanols under a range of conditions. The schemes of such syntheses are centered on tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles in 42–44% yields . Additionally, the condensation of 2-oxoaldehydes with β-naphthol and pyrrolidine in PhMe under the conditions of microwave irradiation provided good yields (up to 85%) of 1,2,3,3a,4a,11b-hexahydronaphtho[2’,3’:4,5]furo[3,2-d]pyrrolo[2,1-b]oxazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-d]pyrrolo[2,1-b]oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the heterocyclic rings, which can stabilize reaction intermediates.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity and potential biological activity.

Comparison with Similar Compounds

Furo[3,4-d]pyrrolo[2,1-b]oxazole can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazole and furo[2,3-d]pyrimidine. These compounds share structural similarities but differ in their specific ring systems and biological activities .

Properties

CAS No.

252374-89-3

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

4,7-dioxa-1-azatricyclo[6.3.0.02,6]undeca-2,5,8,10-tetraene

InChI

InChI=1S/C8H5NO2/c1-2-8-9(3-1)6-4-10-5-7(6)11-8/h1-5H

InChI Key

WRVMNWJLMFOTSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)OC3=COC=C32

Origin of Product

United States

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